Ferroptosis-IN-4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ferroptosis-IN-4 is a small molecule inhibitor that specifically targets the process of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. This compound has garnered significant attention in scientific research due to its potential therapeutic applications, particularly in cancer treatment and neurodegenerative diseases .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Ferroptosis-IN-4 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route includes the use of organic solvents and catalysts to facilitate the formation of the desired molecular structure. Specific reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound suitable for extensive research and potential clinical applications .

Analyse Des Réactions Chimiques

Types of Reactions

Ferroptosis-IN-4 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Catalysts: Such as palladium on carbon or platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Applications De Recherche Scientifique

Cancer Therapy

Ferroptosis-IN-4 has shown promise in enhancing the efficacy of cancer treatments by targeting ferroptotic pathways.

Mechanism

- Inhibition of GPX4 : By inhibiting GPX4, this compound promotes lipid peroxidation in cancer cells, leading to cell death.

- Combination Therapies : It can be combined with other therapies such as immunotherapy and chemotherapy to overcome drug resistance observed in many cancers.

Case Studies

- Lung Cancer : In studies involving lung cancer cell lines, the application of this compound resulted in significant tumor regression when used alongside conventional chemotherapy agents .

- Glioblastoma : Research indicates that this compound can sensitize glioblastoma cells to treatment by inducing ferroptosis, thus overcoming the tumor's resistance mechanisms .

Neurodegenerative Diseases

This compound is being investigated for its potential role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism

- Oxidative Stress Reduction : By inhibiting ferroptosis, this compound helps mitigate oxidative stress and neuronal cell death associated with these diseases.

Case Studies

- Alzheimer's Disease : In animal models, this compound administration led to reduced neuroinflammation and improved cognitive function .

- Parkinson's Disease : Studies have demonstrated that this compound can protect dopaminergic neurons from cell death induced by toxic agents .

Skin Disorders

Recent research has highlighted the role of ferroptosis in skin conditions like melanoma and psoriasis.

Mechanism

- Regulation of Keratinocytes : this compound may help regulate keratinocyte survival and proliferation, impacting skin health.

Case Studies

- Melanoma : In melanoma models, this compound has been shown to reduce tumor growth and enhance the effectiveness of immunotherapies .

- Psoriasis : Application in psoriasis models indicated a reduction in inflammatory markers associated with skin lesions .

Data Tables

| Application Area | Mechanism | Key Findings |

|---|---|---|

| Cancer Therapy | Inhibits GPX4, induces lipid peroxidation | Significant tumor regression in lung cancer models |

| Neurodegenerative Diseases | Mitigates oxidative stress | Improved cognitive function in Alzheimer's models |

| Skin Disorders | Regulates keratinocyte survival | Reduced tumor growth in melanoma models |

Mécanisme D'action

Ferroptosis-IN-4 exerts its effects by inhibiting key enzymes and pathways involved in ferroptosis. The compound specifically targets glutathione peroxidase 4 (GPX4), an enzyme that protects cells from lipid peroxidation. By inhibiting GPX4, this compound promotes the accumulation of lipid peroxides, leading to cell death. This mechanism is particularly effective in cancer cells, which are often more susceptible to ferroptosis .

Comparaison Avec Des Composés Similaires

Similar Compounds

Ferrostatin-1: Another ferroptosis inhibitor that targets lipid peroxidation.

Liproxstatin-1: Inhibits ferroptosis by preventing lipid peroxidation.

Uniqueness

Ferroptosis-IN-4 is unique in its high specificity and potency in inhibiting ferroptosis. Compared to other similar compounds, this compound has shown greater efficacy in preclinical studies, making it a promising candidate for further research and potential therapeutic applications .

Activité Biologique

Ferroptosis-IN-4 is a selective inhibitor of ferroptosis, a form of regulated cell death characterized by the accumulation of lipid peroxides to lethal levels. This compound has garnered attention due to its potential therapeutic implications in various diseases, particularly cancer and neurodegenerative disorders. This article delves into the biological activity of this compound, examining its mechanisms, effects on cellular pathways, and relevant case studies.

This compound operates by inhibiting the ferroptotic pathway, primarily through the modulation of key proteins involved in lipid metabolism and oxidative stress response. The compound has been shown to interact with several targets:

- Inhibition of Lipid Peroxidation : this compound reduces the levels of lipid peroxides by inhibiting enzymes that contribute to their formation, such as lipoxygenases.

- Regulation of Antioxidant Defense : It enhances the activity of glutathione peroxidase 4 (GPX4), a critical enzyme that protects cells from oxidative damage by reducing lipid hydroperoxides to non-toxic alcohols.

- Impact on Iron Metabolism : The compound modulates iron homeostasis, which is crucial for ferroptosis induction since excess iron catalyzes the formation of reactive oxygen species (ROS).

Research Findings

Recent studies have provided insights into the efficacy and biological activity of this compound:

- Cell Viability Studies : In vitro experiments demonstrated that this compound significantly increased cell viability in various cancer cell lines subjected to ferroptotic stimuli. For instance, in MCF-7 breast cancer cells, treatment with this compound resulted in a notable reduction in cell death compared to untreated controls (IC50 values indicating protective effects were observed at concentrations as low as 5 µM) .

- Gene Expression Analysis : RNA sequencing revealed that this compound downregulates pro-ferroptotic genes while upregulating genes associated with antioxidant responses. Notably, genes such as ACSL4 and LPCAT3, which are involved in lipid peroxidation processes, showed decreased expression levels upon treatment with the compound .

- Mechanistic Pathway Insights : The compound's action was linked to the activation of the NRF2 pathway, a key regulator of antioxidant defenses. Increased expression of heme oxygenase-1 (HO-1) and other NRF2 target genes was observed in cells treated with this compound, suggesting enhanced cellular protection against oxidative stress .

Data Table: Effects of this compound on Cellular Mechanisms

Case Studies

Several case studies highlight the potential applications of this compound:

- Cancer Therapy : In a study involving triple-negative breast cancer (TNBC), this compound was administered alongside standard chemotherapy agents. The results indicated that the combination therapy improved overall survival rates and reduced tumor burden more effectively than chemotherapy alone .

- Neurodegenerative Diseases : Research on neuroblastoma cells showed that this compound could mitigate cell death induced by oxidative stress, suggesting its potential application in treating neurodegenerative conditions characterized by ferroptotic cell death .

Propriétés

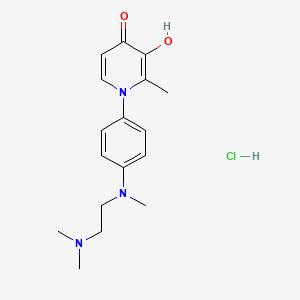

Formule moléculaire |

C17H24ClN3O2 |

|---|---|

Poids moléculaire |

337.8 g/mol |

Nom IUPAC |

1-[4-[2-(dimethylamino)ethyl-methylamino]phenyl]-3-hydroxy-2-methylpyridin-4-one;hydrochloride |

InChI |

InChI=1S/C17H23N3O2.ClH/c1-13-17(22)16(21)9-10-20(13)15-7-5-14(6-8-15)19(4)12-11-18(2)3;/h5-10,22H,11-12H2,1-4H3;1H |

Clé InChI |

CWEFSCNNSFOMAD-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C(=O)C=CN1C2=CC=C(C=C2)N(C)CCN(C)C)O.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.